

# (R)-FL118: A Comprehensive Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (R)-FL118

Cat. No.: B1222250

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**(R)-FL118**, also known as 10,11-(Methylenedioxy)-20(R)-camptothecin, is a synthetic analog of the natural alkaloid camptothecin. It has emerged as a potent anti-cancer agent with a unique multi-targeted mechanism of action that distinguishes it from other camptothecin derivatives like irinotecan and topotecan.<sup>[1][2]</sup> This technical guide provides an in-depth overview of the chemical structure, properties, mechanism of action, and experimental data related to **(R)-FL118**, tailored for researchers and professionals in drug development.

## Chemical Structure and Properties

**(R)-FL118** is the (R)-enantiomer of the more broadly studied FL118 ((S)-enantiomer). The specific stereochemistry at the C20 position is critical to its biological activity.<sup>[1]</sup>

## Chemical Identifiers

Identifier	Value
IUPAC Name	(4R)-4-Ethyl-4-hydroxy-8,9-methylenedioxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione[3]
Synonyms	10,11-(Methylenedioxy)-20(R)-camptothecin[4]
CAS Number	151636-76-9[3][4]
Molecular Formula	C <sub>21</sub> H <sub>16</sub> N <sub>2</sub> O <sub>6</sub> [3][4]
Molecular Weight	392.36 g/mol [4]
SMILES	O=C1--INVALID-LINK-- (CC)C(C=C2C3=NC4=CC5=C(C=C4C=C3CN2C6=O)OCO5)=C6CO1[5]

## Physicochemical Properties

Property	Value
Solubility	Soluble in DMSO (e.g., 1 mg/mL or 4 mg/mL).[6] [7] Poor water solubility is a noted characteristic, hindering its development.[8][9]
Storage	Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months.[5][6]

## Mechanism of Action

**(R)-FL118** exerts its potent anti-tumor effects through a multi-pronged approach, targeting several key cancer survival pathways. Unlike traditional camptothecins that primarily function as DNA topoisomerase I (Top1) inhibitors, FL118 is a relatively poor Top1 inhibitor.[10][11] Its superior efficacy stems from its ability to modulate multiple anti-apoptotic and drug-resistance proteins.[10][12][13]

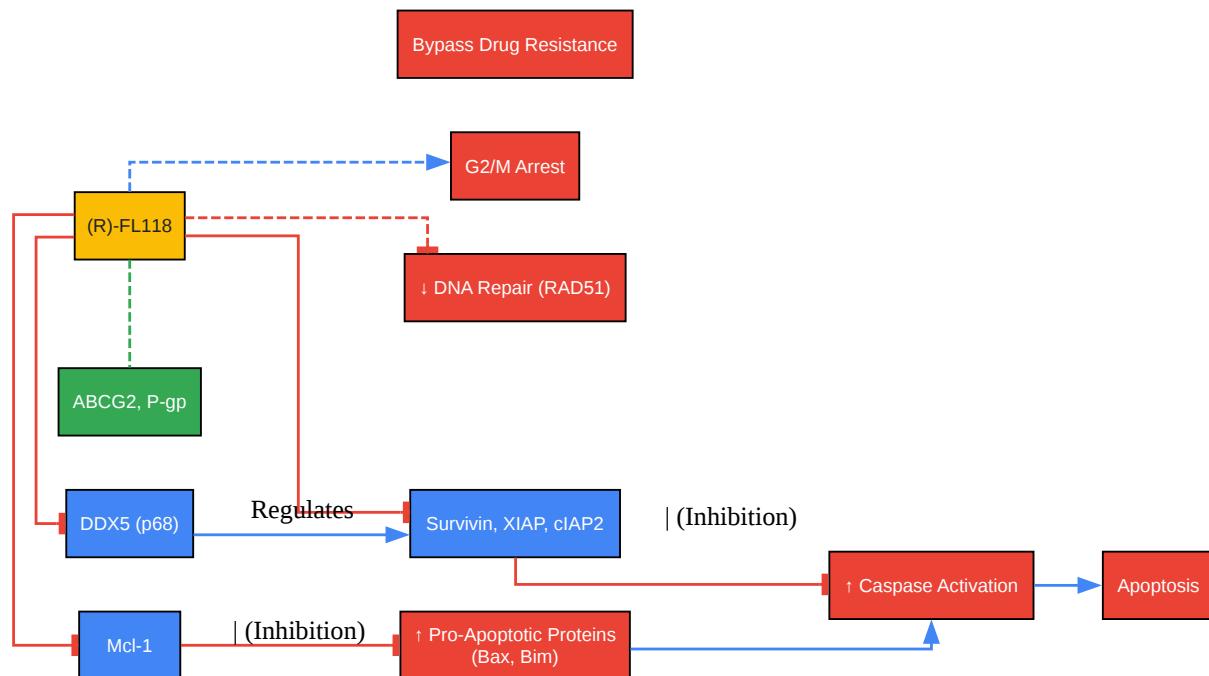
Key Molecular Targets:

- DDX5 (p68) Oncoprotein: FL118 directly binds to the oncoprotein DDX5, acting as a "molecular glue degrader." This binding leads to the dephosphorylation and subsequent proteasomal degradation of DDX5.[3][5][14]
- Inhibitor of Apoptosis (IAP) Proteins: It selectively downregulates the expression of several IAP family members, most notably Survivin (BIRC5), XIAP, and cIAP2.[10][13][15] This inhibition of anti-apoptotic proteins is a key feature of its mechanism.
- Bcl-2 Family Proteins: FL118 inhibits the anti-apoptotic protein Mcl-1 while increasing the expression of pro-apoptotic proteins like Bax and Bim.[10][13]
- Drug Efflux Pumps: A significant advantage of FL118 is that it is not a substrate for the efflux pump proteins ABCG2 (BCRP) and P-gp (MDR1).[10][12][16] This allows it to bypass common mechanisms of resistance to other chemotherapeutics like irinotecan and topotecan.[2][12][14]

The inhibition of these targets occurs in a manner that is independent of the p53 tumor suppressor status, making **(R)-FL118** effective against a broader range of cancers, including those with mutated or null p53.[10][13]

## Signaling Pathways

The multi-targeted nature of **(R)-FL118** leads to the disruption of several critical cancer signaling pathways, ultimately inducing cell cycle arrest and apoptosis.



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Caption: **(R)-FL118** multi-target mechanism leading to apoptosis and overcoming drug resistance.

Beyond apoptosis induction, **(R)-FL118** has been shown to modulate other crucial pathways:

- Cell Cycle: It triggers G2/M phase cell cycle arrest.[16]
- DNA Repair: By reducing survivin levels, FL118 downregulates the expression of RAD51, a key protein in the homologous recombination repair pathway, thus attenuating DNA repair processes.[16]
- PI3K/AKT/mTOR Pathway: FL118 treatment can inhibit the PI3K/AKT/mTOR signaling pathway in certain cancer cells.[6]

- KRAS Signaling: It has shown efficacy in pancreatic cancer models with KRAS mutations by decreasing the expression of KRAS and its downstream effectors B-RAF and p-ERK.[17]

## Pharmacological Effects and Efficacy

**(R)-FL118** demonstrates potent cytotoxic activity against a wide range of cancer cell lines, often at nanomolar concentrations.

### In Vitro Cytotoxicity of (R)-FL118

Cell Line	Cancer Type	IC <sub>50</sub> (ng/mL)
B16	Melanoma	392.7[4]
MCF-7	Breast Cancer	32.53[4]
HS578T	Breast Cancer	129.3[4]
DU145	Prostate Cancer	138.7[4]
MPC3	Prostate Cancer	92.51[4]

Note: The related (S)-enantiomer, FL118, also shows potent activity, with IC<sub>50</sub> values often below 1 nM in non-small cell lung cancer and colon cancer cell lines.[9]

## In Vivo Efficacy

In preclinical xenograft models, FL118 has demonstrated superior anti-tumor activity compared to irinotecan, topotecan, and other standard chemotherapies.[13][17] Notably, it can cause tumor regression in models that have acquired resistance to irinotecan or topotecan.[18] Its efficacy has been shown in models of pancreatic, colorectal, lung, and head-and-neck cancers.[12][13][17] A Phase 1 clinical trial is underway to evaluate the safety and optimal dosage of FL118 in patients with advanced pancreatic cancer.[4][19]

## Experimental Methodologies

The following section summarizes common protocols used in the preclinical evaluation of **(R)-FL118**.

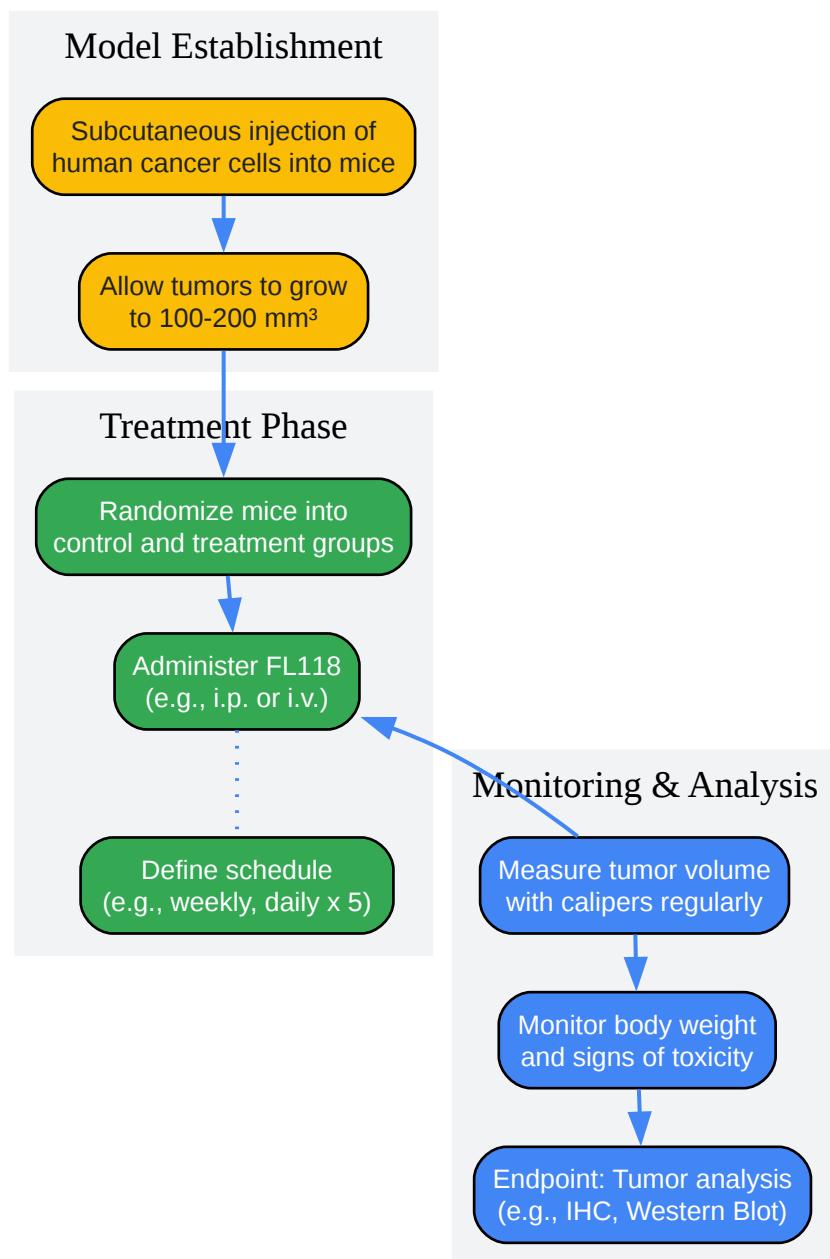
## Cell Viability and Apoptosis Assays

- Cell Proliferation: Assessed using MTT or CCK-8 assays. Cells are seeded in 96-well plates, treated with varying concentrations of FL118 for 24-72 hours, and cell viability is measured colorimetrically.[11][12]
- Apoptosis Analysis: Detected by Annexin V/Propidium Iodide staining followed by flow cytometry. Hallmarks of apoptosis, such as caspase-3 activation and PARP cleavage, are confirmed by Western blotting.[13]

## Protein and Gene Expression Analysis

- Western Blotting: Cells are lysed in a buffer (e.g., PBS with 1% Nonidet P-40, 0.5% sodium deoxycholate, 0.1% SDS, and protease inhibitors).[18] Total protein is quantified, separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., Survivin, Mcl-1, DDX5, RAD51, GAPDH).
- Quantitative RT-PCR (qRT-PCR): Total RNA is extracted from cells, reverse transcribed to cDNA, and gene expression is quantified using SYBR Green or TaqMan probes with primers specific to target genes like BIRC5 (Survivin) and ABCG2.[12]

## In Vivo Xenograft Studies



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Caption: Standard experimental workflow for assessing **(R)-FL118** efficacy in mouse xenograft models.

- Model Establishment: Human cancer cells ( $1-3 \times 10^6$ ) are injected subcutaneously into immunocompromised mice (e.g., athymic nude or SCID).[13][20]

- Drug Formulation and Administration: For intraperitoneal (i.p.) injection, FL118 can be dissolved in DMSO and diluted in a vehicle containing Tween-80 and saline. For intravenous (i.v.) administration, a Tween 80-free formulation has been developed.[20]
- Treatment Schedule: Dosing schedules vary and include daily, every other day, or weekly administrations (e.g., weekly x 4).[13][18] The Maximum Tolerated Dose (MTD) is determined in preliminary studies.[13][20]
- Efficacy Measurement: Tumor volume is measured regularly using calipers. Antitumor activity is assessed by comparing tumor growth in treated versus vehicle control groups.[13]

## Synthesis Overview

**(R)-FL118** is a derivative of camptothecin. Its synthesis, and that of related analogs, typically involves multi-step chemical reactions starting from commercially available precursors. For example, the synthesis of some derivatives starts with 6-Nitropiperonal, which undergoes coupling reactions with various boronic acids.[2] Modifications are often introduced at the C20 position of the lactone ring to improve properties like water solubility and create prodrugs, for instance, by conjugating amino acids.[8][21][22] The specific stereochemistry at C20 is a critical aspect of the synthesis.

## Conclusion

**(R)-FL118** is a promising anti-cancer therapeutic candidate with a distinct and powerful mechanism of action. By targeting multiple cancer survival proteins like DDX5 and members of the IAP and Bcl-2 families, it induces apoptosis and cell cycle arrest. Critically, its ability to bypass resistance mechanisms mediated by ABCG2 and P-gp efflux pumps gives it a significant advantage over existing camptothecin-based drugs. Preclinical data shows superior efficacy in various cancer models, including those resistant to standard therapies. Ongoing research and clinical trials will further elucidate its therapeutic potential in oncology.

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- To cite this document: BenchChem. [(R)-FL118: A Comprehensive Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1222250#r-fl118-chemical-structure-and-properties]

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